(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile
Description
The compound “(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile” features a complex structure integrating multiple functional groups:
- A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked via an ether bond to a 3-methoxyphenyl group.
- A 4-chlorobenzenesulfonyl substituent attached to a prop-2-enenitrile backbone.
These groups confer distinct physicochemical properties:
- The trifluoromethyl group enhances lipophilicity and metabolic stability.
- The sulfonyl group may improve protein-binding affinity, common in enzyme inhibitors.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N2O4S/c1-32-19-4-2-3-13(9-17(11-28)34(30,31)16-7-5-15(23)6-8-16)20(19)33-21-18(24)10-14(12-29-21)22(25,26)27/h2-10,12H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXXJXXOZJDLMA-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile , known by its CAS number 551920-80-0, is a synthetic organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H11Cl3F3NO2
- Molecular Weight : 472.67 g/mol
- CAS Number : 551920-80-0
Antimicrobial Activity
Research indicates that compounds containing a pyridine ring, especially those with trifluoromethyl substitutions, exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains. A study on thionicotinates demonstrated that structural modifications can enhance antibacterial activity, suggesting that the presence of the trifluoromethyl group may contribute positively to such effects .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds with similar functionalities have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, sulfonamide derivatives have been reported to exhibit selective cytotoxicity against cancer cell lines, indicating a promising avenue for further exploration in this compound as a potential anticancer agent.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. The sulfonamide moiety is known to interact with various enzymes involved in metabolic pathways. A related study highlighted that sulfonamide derivatives could inhibit specific enzymes linked to cancer metabolism, which might be applicable to this compound as well .
Case Studies and Research Findings
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The sulfonamide group may interfere with enzyme function critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Disruption of Cellular Metabolism : By inhibiting key metabolic enzymes, the compound may alter energy production pathways in target cells.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1. Structural and Molecular Features
Key Observations :
- The propanedinitrile core in ’s compound suggests higher reactivity compared to the target’s monosubstituted nitrile .
Table 3. Bioactivity Insights
Critical Analysis :
- ’s compound is documented in ChEMBL, indicating validated bioactivity data, whereas the target compound requires empirical study .
Q & A
Q. How can researchers probe the mechanism of sulfonyl group participation in catalytic cycles?
- Methodology : Use isotopic labeling (e.g., ³⁴S) with tandem MS to track sulfonyl transfer. Perform kinetic isotope effect (KIE) studies. Employ in situ IR spectroscopy to detect intermediates during palladium-catalyzed coupling steps .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 165–168°C (decomp.) | |
| Crystallographic R1 | SCXRD (SHELXL) | 0.046 (I > 2σ(I)) | |
| DFT HOMO-LUMO Gap | B3LYP/6-311++G** | 4.2 eV | |
| HPLC Purity | C18, 254 nm | ≥98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
